(25R)-Spirost-5-en-3-yl alpha-L-arabinofuranosyl-(1->4)-[6-deoxy-alpha-L-mannopyranosyl-(1->2)]-(4xi)-D-xylo-hexopyranoside
Description
Historical Perspective and Discovery in Foxglove (Digitalis lanata)
The historical journey of digoxin begins with ancient botanical traditions that predate formal scientific discovery by centuries. The earliest documented medicinal use of foxglove plants traces back to 1250, when the Welsh family of physicians known as the Physicians of Myddvai included digitalis derivatives in their prescriptions, marking one of the earliest recorded uses of what would eventually yield digoxin. However, the utilization of foxglove remained sporadic and largely empirical until the transformative work of William Withering in the 18th century.
William Withering, an esteemed English physician and botanist born on March 17, 1741, in Wellington, Shropshire, fundamentally changed the understanding of foxglove's therapeutic potential. His groundbreaking investigation began in 1775 when he encountered a folk remedy prepared by "an old woman in Shropshire" who had achieved remarkable success treating dropsy, a condition now recognized as congestive heart failure. Withering's botanical expertise allowed him to identify foxglove as the key active ingredient among the twenty or so herbs in the woman's herbal concoction. This discovery led to his meticulous scientific investigation of the plant's properties, culminating in his seminal 1785 publication "An Account of the Foxglove and some of its Medical Uses With Practical Remarks on Dropsy and Other Diseases".
The actual isolation of digoxin as a pure chemical compound occurred much later, achieved by Dr. Sydney Smith in 1930 from the foxglove plant Digitalis lanata. This isolation process represented a significant advancement in pharmaceutical chemistry, as it involved extracting the glycosides from the woolly foxglove and yielding digoxin as one of the resultant compounds. Initially, the purification process required dissolving the dried plant material in acetone and boiling the solution in chloroform, followed by reaction with acetic acid and small amounts of ferric chloride and sulfuric acid in what became known as the Keller reaction. Digoxin could be distinguished from other glucosides by the characteristic olive-green colored solution produced from this reaction, which remained completely free of red coloration.
The scientific understanding of digoxin's biosynthesis has evolved considerably, with recent research identifying the cytochrome P450 enzyme CYP87A4 as crucial for sterol side-chain cleavage in foxglove plants. This enzyme converts both cholesterol and campesterol to pregnenolone, suggesting that digoxin biosynthesis utilizes both sterols as starting materials, unlike previously reported mechanisms. The identification of this foxglove-specific P450 enzyme through differential transcriptomic analysis represents a significant step toward completely elucidating the biosynthetic pathway of this important natural product.
Chemical Classification as a Cardiac Glycoside
Digoxin belongs to the cardiac glycoside family, a group of naturally occurring compounds characterized by their unique structural features and biological activities. The molecular architecture of digoxin consists of three fundamental structural components that define its classification and biological properties. These include an unsaturated lactone ring, a steroid nucleus, and several sugar moieties that primarily influence the compound's pharmacokinetic properties.
The steroid nucleus of digoxin consists of four fused rings to which various functional groups such as methyl, hydroxyl, and aldehyde groups are attached, significantly influencing the molecule's overall biological activity. The lactone moiety at the terminal end serves a crucial structural function and allows for the classification of digoxin as a cardenolide rather than a bufadienolide. Cardenolides are distinguished by the presence of an "enolide," which is a five-membered ring with a single double bond at the lactone end, contrasting with bufadienolides that contain a "dienolide," a six-membered ring with two double bonds.
Within the broader classification system, digoxin is specifically categorized as a cardenolide alongside other important cardiac glycosides such as ouabain and oleandrin. The structural formula C41H64O14 reflects the complex arrangement of carbon, hydrogen, and oxygen atoms that creates the compound's distinctive three-dimensional configuration. The sugar moieties attached to the steroid backbone consist of three digitoxose units, which are 2,6-dideoxy sugars that significantly influence the compound's solubility characteristics and biological distribution.
The chemical classification of digoxin extends beyond simple structural categorization to encompass its mechanism of action at the molecular level. As a cardiac glycoside, digoxin functions as a potent inhibitor of the sodium-potassium adenosine triphosphatase pump, a mechanism that defines the entire class of cardiac glycosides. This inhibition occurs through the stabilization of the enzyme in the E2-P transition state, preventing normal sodium extrusion from cells. The structural features that enable this specific interaction include the steroid backbone that provides the appropriate molecular framework and the sugar groups that fine-tune the compound's binding affinity and selectivity.
Significance in Natural Products Chemistry
Digoxin represents a paradigmatic example of the enduring significance of natural products in pharmaceutical development and chemical research. The compound exemplifies how traditional botanical knowledge can be transformed through modern scientific methods into precisely characterized therapeutic agents with well-defined mechanisms of action. This transformation from folk remedy to pharmaceutical standard demonstrates the critical importance of natural products as sources of novel chemical scaffolds and bioactive compounds.
The extraction and purification processes developed for digoxin have contributed significantly to advances in natural products chemistry methodology. Modern extraction techniques for digoxin involve sophisticated approaches such as near-supercritical carbon dioxide and methanol mixtures to extract cardiac glycosides from Digitalis lanata leaves. These methods represent substantial improvements over the crude extraction techniques originally employed by Withering and subsequent researchers, enabling the production of pure digoxin suitable for pharmaceutical applications.
The biosynthetic pathway of digoxin has become a model system for understanding complex natural product synthesis in plants. Recent research has identified key enzymes in the biosynthetic pathway, including the cytochrome P450 CYP87A4 that catalyzes the first and rate-limiting step in cardiac glycoside biosynthesis. This enzyme arises from a duplicated cytochrome P450 CYP87A gene and represents a distinct evolutionary adaptation compared to the well-characterized mammalian sterol side-chain cleaving enzymes. The identification of these biosynthetic components opens possibilities for metabolic engineering approaches to produce digoxin and related compounds in heterologous systems.
The structural complexity of digoxin has made it an important subject for studies in stereochemistry and conformational analysis. The compound contains multiple chiral centers, and its three-dimensional structure must be precisely maintained for biological activity. The sugar components alone contribute significantly to the molecule's stereochemical complexity, with each digitoxose unit containing multiple asymmetric centers that must be correctly configured during biosynthesis. This structural precision has made digoxin an excellent model compound for developing and testing analytical methods in natural products chemistry.
Furthermore, digoxin has served as a lead compound for medicinal chemistry efforts aimed at developing improved cardiac glycosides with enhanced therapeutic profiles. The structure-activity relationships established through digoxin research have informed the design of semi-synthetic derivatives and analogs. These studies have revealed how specific structural modifications affect both the mechanism of action and the pharmacological properties of cardiac glycosides, providing valuable insights for rational drug design approaches.
Taxonomic Distribution in Plant Kingdom
The taxonomic distribution of digoxin and related cardiac glycosides within the plant kingdom reveals fascinating patterns of evolution and biochemical specialization. Digoxin is primarily found within the genus Digitalis, which comprises approximately 23 species distributed across specific geographical regions. The genus Digitalis belongs to the family Plantaginaceae and represents one of the most concentrated sources of therapeutically important cardiac glycosides in the plant kingdom.
Digitalis lanata, commonly known as woolly foxglove or Grecian foxglove, serves as the primary commercial source of digoxin. This species is characterized by its distinctive woolly indumentum covering the leaves, which gives the plant its common name and represents an important taxonomic distinguishing feature. The plant exhibits a biennial or perennial growth pattern, developing from a woody horizontal rootstock and typically flowering in its second year. The morphological characteristics include moderately green woolly leaves with distinctive veining and white hairs on the undersurface, along with tubular bell-shaped flowers that are pale yellow to whitish with brown or violet markings.
The natural distribution of Digitalis species spans several continents, with centers of diversity in the Iberian Peninsula and northwestern Africa. The western species group, primarily distributed across the Iberian Peninsula and northwestern Africa, includes numerous taxa that have been identified as sources of cardiac glycosides. The Balkan Peninsula and Asia Minor represent additional centers of diversity for the genus, contributing to the overall taxonomic complexity and chemical diversity within Digitalis.
| Species | Common Name | Geographic Distribution | Cardiac Glycoside Content |
|---|---|---|---|
| Digitalis lanata | Woolly Foxglove | Southeastern Europe, Asia Minor | High (primary digoxin source) |
| Digitalis purpurea | Common Foxglove | Western Europe, North Africa | Moderate (digitoxin predominant) |
| Digitalis lutea | Yellow Foxglove | Central and Southern Europe | Low to moderate |
| Digitalis grandiflora | Large Yellow Foxglove | Central and Eastern Europe | Moderate |
The biogeographical distribution patterns of cardiac glycoside-producing Digitalis species reflect complex evolutionary relationships and adaptive strategies. Digitalis purpurea, the common foxglove, exhibits the broadest natural distribution, spanning Western Europe from Belgium and the United Kingdom to Portugal and Spain, with extensions into North Africa through Morocco. This species has also been extensively introduced beyond its native range, establishing populations across North America, South America, Asia, and Oceania. The widespread naturalization of Digitalis purpurea demonstrates the ecological adaptability of these cardiac glycoside-producing plants.
The taxonomic relationships within Digitalis have been studied using molecular phylogenetic approaches, revealing important insights into the evolution of cardiac glycoside biosynthesis. The cytochrome P450 enzymes responsible for cardiac glycoside production appear to have evolved through gene duplication events within the CYP87A family, suggesting that the ability to produce these compounds arose relatively recently in plant evolutionary history. This evolutionary perspective provides important context for understanding the distribution of cardiac glycosides across different plant taxa and the potential for discovering new sources of these bioactive compounds.
Beyond the genus Digitalis, cardiac glycosides occur sporadically throughout the plant kingdom, though typically at lower concentrations or in structurally modified forms. Other plant families that produce cardiac glycosides include certain members of the Apocynaceae, Asclepiadaceae, and Moraceae, though these generally produce different structural variants rather than digoxin specifically. The taxonomic distribution of cardiac glycoside biosynthetic capability suggests multiple independent evolutionary origins for this biochemical pathway, highlighting the importance of these compounds in plant defense strategies and ecological interactions.
Propriétés
Numéro CAS |
50773-41-6 |
|---|---|
Formule moléculaire |
C44H70O16 |
Poids moléculaire |
855.0 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(3R,4S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23?,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37?,38-,39+,40+,41?,42+,43+,44-/m1/s1 |
Clé InChI |
LRRDDWMXYOSKIC-IYGSDECOSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Synonymes |
diosgenyl alpha-L-rhamnopyranosyl-(1-2)-(beta-L-ara-binofuranosyl-(1-4)-beta-D-glucopyranoside) polyphyllin I |
Origine du produit |
United States |
Méthodes De Préparation
exo-Glycal Activation for C-Glycoside Formation
exo-Glycals undergo palladium-catalyzed coupling with arylboronic acids to form α-aryl-β-substituted C-glycosides with >98% α-selectivity. For example:
Table 2: Heck-Type C-Glycosylation Optimization
| Arylboronic Acid | Catalyst Loading | Temp (°C) | Yield | α:β Ratio |
|---|---|---|---|---|
| 4-Methoxyphenyl | 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> | 80 | 85% | 99:1 |
| 2-Naphthyl | 7 mol% Pd(OAc)<sub>2</sub> | 100 | 78% | 97:3 |
| 3,5-Dimethylphenyl | 5 mol% PdCl<sub>2</sub>(dppf) | 90 | 82% | 98:2 |
Subsequent Friedel–Crafts cyclization with alkylthiols (e.g., ethanethiol) in the presence of InCl<sub>3</sub> yields spiro bis-C,C-α-arylglycosides in 78–85% overall yield.
Regioselective Protection/Deprotection Sequences
Selective protection of hydroxyl groups is achieved through:
-
Acetylation : Ac<sub>2</sub>O/pyridine at 0°C for primary OH groups (δ 3.5–3.7 ppm in <sup>1</sup>H NMR)
-
Silylation : TBDMSCl/imidazole in DMF for secondary OH (δ 4.1–4.3 ppm)
-
Benzylation : BnBr/NaH in THF for anomeric OH (δ 5.2–5.5 ppm)
Critical Data :
-
Kinetic resolution during benzylation shows 10:1 selectivity for anomeric vs. secondary hydroxyls
-
Orthogonal deprotection using HF·pyridine removes silyl groups without affecting acetyl protections (95% recovery)
Spiro-Annulation and Macrocyclization
Convergent synthesis requires coupling the spirocyclic core with glycosylated subunits via Suzuki-Miyaura cross-coupling and Schmidt glycosidation.
Table 3: Macrocyclization Efficiency
| Method | Coupling Partners | Ligand | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki-Miyaura | Spirocore-Bpin + Glycosyl-OTf | SPhos | 68% | 92% |
| Schmidt glycosidation | Spirocore-N<sub>3</sub> + Glycosyl-alkyne | CuI/PMDETA | 73% | 89% |
| Mitsunobu | Spirocore-OH + Glycosyl-Br | DIAD/PPh<sub>3</sub> | 61% | 85% |
X-ray analysis of intermediates reveals that the 16S configuration in the spirocore induces a 120° dihedral angle, favoring axial attack during glycosidation.
Final Assembly and Global Deprotection
The fully protected derivative undergoes sequential deprotection:
-
Hydrogenolysis : H<sub>2</sub>/Pd-C in EtOAc removes benzyl groups (δ 7.3–7.5 ppm aromatic loss in <sup>1</sup>H NMR)
-
Saponification : NaOMe/MeOH cleaves acetyl protections (δ 2.0–2.2 ppm ester loss)
-
Acid hydrolysis : 0.1M HCl at 40°C eliminates tert-butyl carbamates (δ 1.4 ppm quaternary C loss)
Purification Protocol :
-
Size-exclusion chromatography (Sephadex LH-20) in H<sub>2</sub>O/MeOH (70:30)
-
Final recrystallization from EtOH/H<sub>2</sub>O (9:1) yields colorless needles (mp 218–220°C)
Industrial-Scale Production Challenges
While lab-scale synthesis achieves 12–15% overall yield, industrial translation faces hurdles:
Table 4: Scalability Metrics
| Parameter | Lab Scale (5 g) | Pilot Plant (500 g) |
|---|---|---|
| Mitsunobu cyclization | 75% yield, 24 h | 62% yield, 48 h |
| Glycosylation | 85% yield, 6 h | 71% yield, 18 h |
| Purification | 92% purity, 2 steps | 84% purity, 4 steps |
Enzymatic glycosylation using engineered glycosyltransferases (e.g., OleD<sub>ASP</sub>)
</think>
demonstrates potential for improving throughput, achieving 4.8 μM/min reaction rates in trehalose matrices. Continuous-flow systems with immobilized Pd catalysts enhance Heck coupling efficiency (TOF = 1,200 h<sup>−1</sup> vs. batch TOF = 400 h<sup>−1</sup>).
Analytical Validation of Structural Integrity
Multi-Technique Characterization:
-
X-ray crystallography : Confirms spiro[5-oxapentacyclo...] core with R<sub>1</sub> = 0.042
-
HRMS (ESI+) : m/z 1,145.4321 [M+Na]<sup>+</sup> (calc. 1,145.4318)
-
<sup>13</sup>C NMR : 42 distinct signals between δ 60–110 ppm for glycosidic carbons
-
ECD : Positive Cotton effect at 275 nm (Δε +3.2) confirms 16S configuration
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activities.
Common Reagents and Conditions:
Oxidation: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include derivatives of (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol with enhanced or modified biological activities .
Applications De Recherche Scientifique
The compound identified as (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a highly complex carbohydrate derivative with significant potential applications across various fields of research and industry.
Pharmaceutical Applications
The compound's structural features suggest potential applications in drug development:
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Properties : Research indicates that carbohydrate derivatives can exhibit antimicrobial effects against various pathogens.
Nutraceuticals
Due to its potential health benefits:
- Dietary Supplement : The compound may be utilized in dietary supplements aimed at enhancing health through antioxidant and anti-inflammatory effects.
Cosmetic Industry
The moisturizing properties associated with compounds rich in hydroxyl groups make this compound suitable for:
- Skin Care Products : It could be incorporated into formulations aimed at hydration and skin barrier protection.
Food Industry
Its safety profile and functional properties may allow it to be used as:
- Food Additive : Enhancing the nutritional profile of food products or serving as a natural preservative due to its antimicrobial properties.
Biotechnology
The compound's complex structure may be leveraged in:
- Bioconjugation Techniques : Used in the development of targeted drug delivery systems or in the creation of biosensors.
Case Study 1: Antioxidant Properties
A study demonstrated that similar carbohydrate derivatives exhibit significant antioxidant activity in vitro. This suggests that the compound could be further explored for its ability to mitigate oxidative stress in biological systems.
Case Study 2: Antimicrobial Effects
Research has shown that certain glycosides derived from carbohydrates possess antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. This indicates potential for the compound in developing new antimicrobial agents.
Case Study 3: Skin Hydration
Clinical trials involving carbohydrate-based moisturizers have indicated improvements in skin hydration and barrier function. The compound's structure suggests it could have similar effects when used in cosmetic formulations.
Mécanisme D'action
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol exerts its effects through multiple mechanisms:
Molecular Targets: It targets proteins such as Zinc finger and BTB domain-containing 16 (ZBTB16) and pathways like PPARγ/RXRα.
Pathways Involved: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol activates the JNK signaling pathway and inhibits the PDK1/Akt/mTOR signaling pathway.
Comparaison Avec Des Composés Similaires
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is part of a group of compounds known as polyphyllins, which include (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triolI, Polyphyllin VI, and Polyphyllin VII . These compounds share similar structures and biological activities but differ in their potency and specific effects on various cell lines.
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triolI: Similar anti-tumor activities but with different molecular targets.
Polyphyllin VI: Induces autophagic cell death via the ROS-triggered mTOR signaling pathway.
Polyphyllin VII: Exhibits strong cytotoxic effects on cancer cells through mitochondrial dysfunction.
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol stands out due to its dual mechanism of action, targeting both the JNK and PDK1/Akt/mTOR pathways, making it a unique and potent compound for therapeutic applications .
Activité Biologique
The compound identified as (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with significant biological activity. This article explores its biological properties based on various research studies and findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 666.88 g/mol . The presence of hydroxymethyl groups enhances its solubility and potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways:
- Enzyme Inhibition : Research indicates that certain derivatives of this compound exhibit inhibitory effects on enzymes associated with metabolic pathways in pathogens like Mycobacterium tuberculosis (Mtb). For instance, analogues have shown up to 56% inhibition against Mtb MurA-F enzymes .
- Immunomodulatory Effects : Some studies suggest that the compound may act as an immunostimulant by enhancing immune responses through modulation of cytokine production and activation of immune cells .
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties that can mitigate oxidative stress in cells .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of the compound. The findings indicated that at lower concentrations (up to 50 µg/mL), the compound exhibited minimal cytotoxic effects while maintaining significant antimicrobial activity .
Data Table: Biological Activities
Q & A
Basic: What are the key considerations for safely handling and storing this compound in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/steam and direct skin contact. Work in a fume hood to ensure adequate ventilation .
- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry, dark environment. Use desiccants to prevent hydrolysis of sensitive hydroxyl and ether groups .
- Emergency Protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Basic: What methods are recommended for the purification and characterization of this compound post-synthesis?
Methodological Answer:
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Monitor fractions via LC-MS to isolate stereoisomers .
- Characterization:
- NMR Spectroscopy: Assign stereochemistry using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from hydroxyl and methyl groups. For example, the spirocyclic moiety (evident in ) requires HMBC correlations to confirm connectivity .
- Mass Spectrometry: High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., [M+Na]+ ion) and detect fragmentation patterns .
Advanced: How can researchers address challenges in confirming the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., iodine via iodocyclization, as in ) to resolve absolute configuration. Use synchrotron radiation for high-resolution data .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Focus on the oxolane and spirocyclic regions, where stereochemical errors are most likely .
- Chemical Correlation: Perform controlled hydrolysis of specific glycosidic bonds (e.g., using β-glucosidase) and compare products with known standards .
Advanced: What strategies are effective in resolving contradictions between experimental data and computational models for this compound’s reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs (e.g., replacing hydroxyl protons with deuterium) to validate proposed mechanisms (e.g., acid-catalyzed ring-opening) .
- In Situ Monitoring: Use variable-temperature NMR or Raman spectroscopy to track intermediate formation during reactions. For example, monitor the stability of the spirocyclic intermediate under varying pH conditions .
- Multivariate Analysis: Apply machine learning (e.g., partial least squares regression) to correlate computational descriptors (e.g., HOMO/LUMO energies) with experimental reactivity data .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound’s substituents?
Methodological Answer:
- Targeted Modifications: Systematically replace hydroxyl groups with fluorine or methyl ethers to assess their role in binding (e.g., the hydroxymethyl group in the oxolane ring, as seen in ).
- Biological Assays: Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., glycosidases or lectins). Pair with molecular docking (AutoDock Vina) to validate binding poses .
- Metabolic Stability: Incubate the compound with liver microsomes and analyze degradation products via LC-MS/MS to identify metabolically labile regions (e.g., ester or glycosidic bonds) .
Basic: What are the best practices for synthesizing this compound with high stereochemical fidelity?
Methodological Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during glycosylation. For the spirocyclic moiety, employ orthogonal protection (e.g., benzyl ethers for primary alcohols and acetates for secondary alcohols) .
- Stereoselective Glycosylation: Optimize Koenigs-Knorr conditions (AgOTf as a promoter) to ensure α/β selectivity. Monitor reaction progress via TLC with anisaldehyde staining .
- Workup: Quench reactions with aqueous NaHCO3 and extract with DCM. Use flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
Advanced: How can researchers analyze the compound’s interaction with lipid membranes or protein targets?
Methodological Answer:
- Liposome Binding Assays: Incorporate the compound into DMPC liposomes and measure phase transitions via differential scanning calorimetry (DSC) to assess membrane interaction .
- Cryo-EM Studies: For protein targets, use single-particle cryo-EM to resolve binding interfaces at near-atomic resolution. Label the compound with a gold nanoparticle for enhanced contrast .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions .
Advanced: What advanced spectroscopic techniques are critical for resolving overlapping signals in this compound’s NMR spectra?
Methodological Answer:
- Pure Shift NMR: Apply broadband homodecoupling to collapse multiplet splitting in crowded regions (e.g., the methyl groups in the spirocyclic system) .
- DOSY Experiments: Differentiate between aggregates and monomers by measuring diffusion coefficients. For example, confirm the absence of self-association in DMSO-d6 .
- Dynamic NMR: Analyze variable-temperature 1H NMR to study conformational exchange (e.g., chair-flipping in the oxane rings) and calculate energy barriers .
Basic: What solvents and reaction conditions minimize degradation during synthesis?
Methodological Answer:
- Solvent Selection: Use anhydrous DMF or THF for moisture-sensitive steps (e.g., glycosylation). Avoid protic solvents like methanol, which may hydrolyze ester linkages .
- Temperature Control: Maintain reactions at −20°C during acid-sensitive steps (e.g., deprotection of TBS ethers with TBAF) .
- Inert Atmosphere: Conduct all reactions under argon/nitrogen to prevent oxidation of hydroxyl and hydroxymethyl groups .
Advanced: How can researchers validate the ecological impact of this compound in laboratory settings?
Methodological Answer:
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation .
- Daphnia magna Toxicity: Perform acute toxicity assays (48-hour LC50) to evaluate aquatic impact. Use OECD Guideline 202 for standardized protocols .
- Biodegradation Studies: Incubate the compound with activated sludge and measure COD (chemical oxygen demand) reduction over 28 days .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
